N-Methyl-4-(trichloromethyl)benzamide

Description

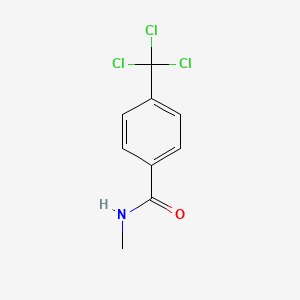

N-Methyl-4-(trichloromethyl)benzamide is a benzamide derivative featuring a methyl group on the amide nitrogen and a trichloromethyl (-CCl₃) substituent at the para position of the benzene ring. Benzamides are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric profiles. The trichloromethyl group is a strong electron-withdrawing substituent, which may influence reactivity, solubility, and biological activity compared to other substituents like trifluoromethyl (-CF₃) or methylthio (-SMe) .

Properties

CAS No. |

63860-95-7 |

|---|---|

Molecular Formula |

C9H8Cl3NO |

Molecular Weight |

252.5 g/mol |

IUPAC Name |

N-methyl-4-(trichloromethyl)benzamide |

InChI |

InChI=1S/C9H8Cl3NO/c1-13-8(14)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3,(H,13,14) |

InChI Key |

CUBNTTRFIQSSDV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(trichloromethyl)benzamide typically involves the reaction of 4-(trichloromethyl)benzoic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:

4-(trichloromethyl)benzoic acid+methylamine→this compound+water

The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(trichloromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-Methyl-4-(trichloromethyl)benzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-Methyl-4-(trichloromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituent at the para position significantly impacts molecular weight, melting points, and spectroscopic characteristics. Key comparisons include:

Key Observations :

- Trichloromethyl vs. Trifluoromethyl : The -CCl₃ group increases molecular weight and lipophilicity compared to -CF₃. The -CF₃ group exhibits stronger electron-withdrawing effects, influencing reactivity in electrophilic substitutions .

- Adamantane Substituents : Bulky groups like adamantane () enhance thermal stability (mp 156–158°C) but may reduce solubility in polar solvents .

Enzyme Inhibition

- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives) show 72–79% inhibition, highlighting the role of hydrophobic substituents in binding .

- Antioxidant Activity : N-(Hydroxyphenyl)benzamides (e.g., A8, H10) exhibit 86–87% inhibition, outperforming vitamin E in some cases .

Receptor Binding

- Delta Opioid Agonists: N-Methyl-4-(trifluoromethyl)benzamide derivatives (e.g., compound 6a) demonstrate nanomolar affinity (IC₅₀ = 0.87 nM) and >4,000-fold selectivity for delta over mu/kappa receptors . The -CF₃ group likely enhances binding via hydrophobic interactions.

Hypothetical Comparison : The -CCl₃ group in the target compound may alter receptor selectivity due to increased steric bulk and polarizability compared to -CF₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.